molecular formula C13H22Cl2N2 B13502693 rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride

Katalognummer: B13502693
Molekulargewicht: 277.23 g/mol
InChI-Schlüssel: ZAHCVMZEXVHFEY-NJHZPMQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a tetrahydronaphthalene core and multiple methyl groups attached to the nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the tetrahydronaphthalene core followed by the introduction of the diamine functionality and subsequent methylation of the nitrogen atoms. The final product is then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Wissenschaftliche Forschungsanwendungen

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride
  • rac-(1R,2R)-2-hydrazinylcyclopentan-1-ol dihydrochloride
  • rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride

Uniqueness

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride is unique due to its specific structural features, which include a tetrahydronaphthalene core and multiple methyl groups on the nitrogen atoms. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H22Cl2N2

Molekulargewicht

277.23 g/mol

IUPAC-Name

(1S,2S)-1-N,2-N,2-N-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-14-13-11-7-5-4-6-10(11)8-9-12(13)15(2)3;;/h4-7,12-14H,8-9H2,1-3H3;2*1H/t12-,13-;;/m0../s1

InChI-Schlüssel

ZAHCVMZEXVHFEY-NJHZPMQHSA-N

Isomerische SMILES

CN[C@@H]1[C@H](CCC2=CC=CC=C12)N(C)C.Cl.Cl

Kanonische SMILES

CNC1C(CCC2=CC=CC=C12)N(C)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.